Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
Overview
Description
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate is a water-soluble organic molecule with a variety of applications in scientific experiments. It is available for purchase for pharmaceutical testing .
Physical and Chemical Properties Analysis
Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1. As other members of the alkali metals family, potassium is highly reactive .Scientific Research Applications
Radioluminescence and Chemiluminescence
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate and related compounds exhibit notable radioluminescence and chemiluminescence properties. These compounds can be radiolyzed to form novel 1,4-dihydroquinolines, which emit light upon the addition of bases in the presence of oxygen, resulting in quinolinones. Such reactions have potential applications as radiation dosimeters and analytical tools due to their high quantum yields (Papadopoulos et al., 2000).
Coordination Chemistry
Research on the coordination chemistry of sodium and potassium ions with ligands like 1,10-phenanthroline and organic anions reveals the formation of various complexes. These findings suggest the possibility of following these cations in vivo and have implications for understanding the interactions of potassium ions in biological systems (Poonia, 1977).
Supramolecular Chemistry
The compound has been used to construct supramolecular compounds through self-assembly processes, demonstrating the versatility of this compound in forming complex structures with potential applications in materials science (Min & Suh, 2001).
Luminescent Properties
Studies on the luminescent properties of 2,2'-biquinolines and their silver(I) derivatives have shown that metal coordination induces significant emission properties, leading to potential applications in the design of luminescent materials for various technological applications (Pucci et al., 2011).
Heterocyclization Reactions
Potassium salts of 2-thioquinazolin-4-one, when treated with specific reagents, undergo heterocyclization, forming tricyclic systems. This chemical behavior has implications for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Zborovskii et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQANVZZZELIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16K2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583648 | |
Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207124-63-8 | |
Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-BIQUINOLINE-4,4'-DICARBOXYLIC ACID, DIPOTASSIUM SALT TRIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do different auxiliary ligands influence the structural assembly of manganese complexes with [2,2'-biquinoline]-4,4'-dicarboxylic acid?
A1: The research demonstrated that using 2,2'-bipyridine as an auxiliary ligand led to the formation of one-dimensional chains of manganese ions bridged by [2,2'-biquinoline]-4,4'-dicarboxylate anions. These chains were further connected through hydrogen bonds to form a two-dimensional layered structure []. In contrast, employing 4,4'-bipyridine resulted in a mononuclear structure where each manganese ion was coordinated by 4,4'-bipyridine, water molecules, and charge-balancing [2,2'-biquinoline]-4,4'-dicarboxylate anions. These mononuclear units assembled into a three-dimensional supramolecular structure via intermolecular hydrogen bonding [].
Q2: What is the significance of the observed photoluminescence in the synthesized manganese complexes?
A2: The study revealed that both manganese complexes exhibited photoluminescence in the solid state, attributed to intraligand transitions within the [2,2'-biquinoline]-4,4'-dicarboxylic acid ligand []. The observed redshift in the emission spectra of the complexes compared to the free ligand suggests a degree of ligand-to-metal charge transfer, influencing the luminescent properties []. This finding highlights the potential of these complexes and similar compounds for applications in areas like luminescent materials and sensors.
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